molecular formula C9H6BrNO B11882166 7-Bromoisoquinolin-4-ol

7-Bromoisoquinolin-4-ol

Cat. No.: B11882166
M. Wt: 224.05 g/mol
InChI Key: PAIWZIRXPMHCIY-UHFFFAOYSA-N
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Description

7-Bromoisoquinolin-4-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinolin-4-ol typically involves the bromination of isoquinolin-4-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile (MeCN). The reaction is often catalyzed by transition metals such as palladium (Pd) or copper (Cu) to enhance the selectivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization or chromatography is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds .

Scientific Research Applications

7-Bromoisoquinolin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-Bromoisoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: This specific substitution pattern allows for selective functionalization and the development of novel compounds with enhanced properties .

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

7-bromoisoquinolin-4-ol

InChI

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(3-7)4-11-5-9(8)12/h1-5,12H

InChI Key

PAIWZIRXPMHCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1Br)O

Origin of Product

United States

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